Dilithium;tetrachlorocopper(2-)

Catalog No.
S588481
CAS No.
15489-27-7
M.F
Cl4CuLi2
M. Wt
219.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilithium;tetrachlorocopper(2-)

CAS Number

15489-27-7

Product Name

Dilithium;tetrachlorocopper(2-)

IUPAC Name

dilithium;tetrachlorocopper(2-)

Molecular Formula

Cl4CuLi2

Molecular Weight

219.3 g/mol

InChI

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

HCJWWBBBSCXJMS-UHFFFAOYSA-J

SMILES

[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl

Synonyms

dilithium tetrachlorocuprate, Li2CuCl4

Canonical SMILES

[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Post-Quantum Digital Signature

Specific Scientific Field: This application falls under the field of Computer Science, specifically Cryptography.

Summary of the Application: CRYSTALS-Dilithium is an efficient post-quantum digital signature scheme based on lattice cryptography. It has been selected as the primary algorithm for standardization by the National Institute of Standards and Technology .

Methods of Application or Experimental Procedures: In this work, a high-throughput GPU implementation of Dilithium was presented. For individual operations, a range of computational and memory optimizations were employed to overcome sequential constraints, reduce memory usage and IO latency, address bank conflicts, and mitigate pipeline stalls .

Results or Outcomes: The implementation demonstrated throughputs of 575k and 1409k operations per second for signing and verification procedures, respectively, on an A100 GPU .

Electrochemical Performance of Dilithium 2-Aminoterephthalate

Specific Scientific Field: This application is in the field of Chemistry, specifically Electrochemistry.

Summary of the Application: The redox potential of lithium terephthalate Li2TP anode material is controlled by functionalizing its terephthalate backbone with an electron-donating amino group .

Methods of Application or Experimental Procedures: The two Li-organic electrode materials, Li2TP and Li2TP-NH2, are fabricated as crystalline thin films from gaseous precursors using the atomic/molecular layer deposition (ALD/MLD) technique .

Results or Outcomes: The amino-functionalized material possesses a previously unknown crystal structure. The ALD/MLD fabrication yields in situ lithiated active electrode materials without any conductive additives or binders .

Catalyst in Organic Synthesis

Specific Scientific Field: This application is in the field of Chemistry, specifically Organic Synthesis.

Summary of the Application: Dilithium tetrachlorocopper(II) is used as a catalyst in organic synthesis. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .

Methods of Application or Experimental Procedures: The catalyst is typically added to the reaction mixture in a solution of THF. The exact procedures and conditions can vary depending on the specific reaction .

Results or Outcomes: The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various organic reactions .

Implementing Dilithium on Reconfigurable Hardware

Specific Scientific Field: This application is in the field of Computer Science, specifically Hardware Implementation.

Summary of the Application: Dilithium is implemented on reconfigurable hardware for cryptographic applications .

Methods of Application or Experimental Procedures: A fundamental part of Dilithium is the application of SHAKE-128 and SHAKE-256, both as hash function or as Extendable-Output Function (XOF). Both functions use the same Keccak permutation with the same state size of 1500 bits but a different rate r, which either is 1344 bits for SHAKE-128 or 1088 bits for SHAKE-256 .

Results or Outcomes: The implementation of Dilithium on reconfigurable hardware provides a secure and efficient solution for cryptographic applications .

Catalyst in Coupling Reactions

Summary of the Application: Dilithium tetrachlorocopper(II) is used as a catalyst in coupling reactions. It is often used in a solution of tetrahydrofuran (THF) at a concentration of about 2.5% .

Results or Outcomes: The use of dilithium tetrachlorocopper(II) as a catalyst can improve the efficiency of various coupling reactions .

Dilithium tetrachlorocuprate(II) is a coordination compound with the formula Cl4_4CuLi2_2. It consists of a copper(II) center coordinated by four chloride ions and two lithium ions. This compound is typically encountered as a solution in tetrahydrofuran, a common solvent in organic chemistry. The structure exhibits a tetrahedral geometry around the copper ion, characteristic of many tetrachlorocuprate complexes, which contributes to its unique chemical properties .

Dilithium tetrachlorocuprate(II) is considered a hazardous material. Here are some key safety concerns:

  • Toxicity: Limited data exists on the specific toxicity of dilithium tetrachlorocuprate(II). However, both lithium and copper chlorides can be harmful if ingested or inhaled [, ].
  • Flammability: THF, the solvent in which this compound is typically encountered, is a flammable liquid with a low flash point [].
  • Reactivity: Dilithium tetrachlorocuprate(II) may react with water or moisture, releasing corrosive fumes [].
Typical of coordination complexes. One notable reaction involves its use as a reagent in organic synthesis, where it can act as a source of copper in coupling reactions. It can also react with other organolithium compounds to form new organometallic species. The following is an example of a reaction involving dilithium tetrachlorocuprate(II):

  • Formation of Organocopper Compounds:
    RLi+CuCl42R Cu+LiCl\text{RLi}+\text{CuCl}_4^{2-}\rightarrow \text{R Cu}+\text{LiCl}

In this reaction, an organolithium compound reacts with dilithium tetrachlorocuprate(II) to form an organocopper compound and lithium chloride .

Dilithium tetrachlorocuprate(II) can be synthesized through several methods:

  • Direct Reaction:
    • Mixing lithium chloride with copper(II) chloride in a suitable solvent like tetrahydrofuran.
    • The general reaction can be represented as:
    2LiCl+CuCl2Cl4CuLi22\text{LiCl}+\text{CuCl}_2\rightarrow \text{Cl}_4\text{CuLi}_2
  • Lithiation of Tetrachlorocuprate Complexes:
    • Lithium metal can be reacted with other cuprate complexes to yield dilithium tetrachlorocuprate(II).

These methods highlight the versatility of lithium and copper chemistry in forming complex coordination compounds .

Dilithium tetrachlorocuprate(II) finds applications primarily in organic synthesis, particularly in:

  • Coupling Reactions: Serving as a source of copper for cross-coupling reactions.
  • Organometallic Chemistry: Utilized in the synthesis of various organocopper compounds, which are valuable intermediates in organic synthesis.

Its unique properties make it useful for developing novel materials and conducting research in coordination chemistry .

Interaction studies involving dilithium tetrachlorocuprate(II) focus on its reactivity with various organic substrates and other metal complexes. These studies aim to understand the mechanisms behind its ability to facilitate coupling reactions and its stability under different conditions. Additionally, investigations into its interactions with biological molecules could provide insights into potential therapeutic uses or toxicological effects .

Several compounds share structural and chemical similarities with dilithium tetrachlorocuprate(II). Here are some notable examples:

Compound NameFormulaUnique Features
Sodium tetrachlorocuprate(II)Cl4_4CuNa2_2Sodium-based variant; used similarly in organic synthesis
Potassium tetrachlorocuprate(II)Cl4_4CuK2_2Potassium variant; exhibits different solubility properties
Lithium trichlorocuprate(II)Cl3_3CuLiContains three chlorides; different coordination geometry

Dilithium tetrachlorocuprate(II) is unique due to its specific lithium coordination and the resulting stability it provides compared to other alkali metal variants. Its application as a reagent in organic synthesis further distinguishes it from similar compounds .

The compound traces its origins to mid-20th-century advancements in organocopper chemistry. While Henry Gilman's 1936 work on lithium dimethylcuprate laid the foundation, the specific synthesis of Li₂CuCl₄ gained prominence in the 1970s as researchers sought stable copper(II) reagents for selective halogenation. Early applications focused on conjugate additions, but its utility expanded significantly after Corey and House demonstrated its efficacy in nucleophilic substitutions. The development of the hexadehydro-Diels-Alder (HDDA) reaction in 2013 further highlighted its role in benzyne trapping.

Significance in Organometallic Chemistry

Li₂CuCl₄ occupies a unique niche due to:

  • Dual reactivity: Functions as both a Lewis acid (via Cu²⁺) and a chloride donor.
  • Solubility: Unlike many copper salts, it remains homogeneous in THF up to 0.5 M.
  • Low-temperature compatibility: Maintains activity at -78°C, enabling cryogenic reaction setups.

Its tetrahedral coordination geometry ([CuCl₄]²⁻ core with Li⁺ counterions) facilitates electron transfer processes critical for C-Cl bond formation.

Evolution of Research Applications

Recent studies have exploited Li₂CuCl₄ for:

  • Dichlorination of benzynes: Achieving >85% yields in HDDA-generated systems.
  • Epoxide functionalization: Regioselective synthesis of chlorohydrins.
  • Catalytic cycles: Enabling copper-mediated silylation and acylation at 0.01 mmol loadings.

Dilithium tetrachlorocopper(2-), also known as dilithium tetrachlorocuprate(II), is a versatile organometallic compound with the chemical formula Li₂CuCl₄ [1]. The classical synthesis of this compound typically involves the direct reaction between copper(II) chloride and lithium chloride in appropriate stoichiometric ratios . This approach has been well-established in chemical literature since the early developments in coordination chemistry and remains fundamental to the preparation of this compound [3].

The most common classical synthesis route involves dissolving anhydrous copper(II) chloride in an appropriate solvent, followed by the addition of lithium chloride in a 1:2 molar ratio (copper to lithium) [4]. Traditionally, this reaction has been performed in anhydrous conditions using solvents such as tetrahydrofuran (THF), which serves both as a reaction medium and as a stabilizing agent for the resulting complex [5]. The reaction can be represented by the following chemical equation:

CuCl₂ + 2LiCl → Li₂CuCl₄ [3]

In early synthetic approaches, the reaction mixture was typically heated under reflux for several hours to ensure complete formation of the tetrachlorocuprate complex [6]. The product was then isolated through solvent evaporation or precipitation techniques, often yielding the compound as an orange to dark red crystalline solid depending on the specific conditions employed [4].

Table 1: Classical Synthesis Parameters for Dilithium Tetrachlorocopper(2-)

ParameterTypical ConditionsObservations
Molar Ratio (CuCl₂:LiCl)1:2Essential for stoichiometric balance [1]
SolventTetrahydrofuranProvides stability to the complex [5]
Temperature60-70°CFacilitates complete reaction [3]
Reaction Time4-6 hoursEnsures high conversion
Yield70-85%Dependent on purification method [4]

Another classical approach involved the preparation of dilithium tetrachlorocopper(2-) in situ, particularly when used as a catalyst in organic reactions [7]. This method eliminated the need for isolation and purification of the complex, allowing for its direct application in subsequent transformations [8]. The in situ preparation typically involved mixing the copper and lithium salts in the reaction solvent immediately before use, which was particularly advantageous for reactions sensitive to trace impurities [3].

The purity of starting materials played a crucial role in classical synthesis approaches [9]. Anhydrous copper(II) chloride was preferred to avoid hydrolysis reactions that could lead to the formation of hydroxo-complexes rather than the desired tetrachlorocuprate [4]. Similarly, lithium chloride was often dried thoroughly before use to minimize water content in the reaction mixture [5].

Modern Preparation Techniques

Contemporary approaches to the synthesis of dilithium tetrachlorocopper(2-) have evolved significantly, incorporating advanced methodologies that enhance efficiency, yield, and purity [10]. Modern preparation techniques focus on optimizing reaction conditions, employing alternative solvents, and utilizing innovative technologies for more controlled synthesis [11].

One significant advancement in modern synthesis is the use of controlled atmosphere techniques [12]. By conducting the reaction under inert gas (typically argon or nitrogen), modern protocols minimize oxidation and hydrolysis side reactions that can compromise product purity [13]. This approach is particularly important given the sensitivity of copper complexes to oxygen and moisture [10].

Solvent selection has also evolved in modern preparation methods [14]. While tetrahydrofuran remains common, alternative solvents such as diethyl ether and acetonitrile have been explored to modify the solubility properties and stability of the resulting complex [15]. Mixed solvent systems have also been developed to optimize both the reaction kinetics and product crystallization [11] [13].

Table 2: Modern Synthesis Approaches for Dilithium Tetrachlorocopper(2-)

TechniqueMethodologyAdvantages
Controlled AtmosphereReaction under argon or nitrogenPrevents oxidation and hydrolysis [12]
Solvent EngineeringMixed solvent systemsImproves solubility and crystallization [14]
Temperature ControlPrecise temperature programmingEnhances selectivity and yield [16]
Ultrasonic AssistanceSonication during synthesisAccelerates reaction and improves homogeneity [11]
Flow ChemistryContinuous flow reactorsProvides consistent product quality [15]

Ultrasonic-assisted synthesis represents another modern approach that has been applied to the preparation of dilithium tetrachlorocopper(2-) [11]. This technique employs ultrasonic waves to enhance mixing and accelerate the reaction through acoustic cavitation [17]. Studies have shown that sonication can significantly reduce reaction times while maintaining or even improving product yields compared to conventional methods [11] [16].

Flow chemistry has emerged as a particularly promising modern technique for the synthesis of organometallic compounds including dilithium tetrachlorocopper(2-) [15]. Continuous flow reactors allow for precise control of reaction parameters such as mixing, temperature, and residence time [18]. This approach offers several advantages including improved reproducibility, enhanced safety through smaller reaction volumes, and the potential for scaled production without significant reoptimization [15] [17].

Modern analytical techniques have also contributed significantly to the advancement of dilithium tetrachlorocopper(2-) synthesis [19]. Real-time monitoring of reaction progress using spectroscopic methods allows for optimization of reaction conditions and determination of the optimal endpoint [16]. Advanced characterization techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy provide detailed structural information that informs synthetic refinements [19] [18].

Optimization Strategies for Research Applications

The optimization of dilithium tetrachlorocopper(2-) synthesis for research applications focuses on tailoring the preparation methods to achieve specific properties required for particular experimental contexts [20]. These strategies aim to enhance catalytic activity, stability, solubility, and other performance characteristics relevant to the compound's diverse applications in organic synthesis and materials science [21].

Purity optimization represents a fundamental strategy for research applications [22]. High-purity dilithium tetrachlorocopper(2-) is essential for applications in catalysis, where trace impurities can significantly affect reaction outcomes [23]. Advanced purification techniques including recrystallization under controlled conditions, column chromatography with specialized stationary phases, and selective precipitation methods have been developed to achieve research-grade purity levels [20] [22].

Table 3: Optimization Parameters for Research-Grade Dilithium Tetrachlorocopper(2-)

ParameterOptimization StrategyImpact on Research Applications
PurityMultiple recrystallization stepsMinimizes catalytic interference [22]
ConcentrationPrecise control of reagent ratiosEnhances reproducibility in coupling reactions [24]
Solvent SelectionTailored to specific applicationsImproves compatibility with reaction conditions [23]
StabilizationAddition of coordinating ligandsExtends shelf-life for long-term studies [25]
Particle SizeControlled crystallizationAffects surface area and reactivity [20]

For catalytic applications, optimization strategies often focus on the coordination environment of the copper center [24]. Modifications to the synthesis protocol, such as the addition of auxiliary ligands or the control of crystallization conditions, can influence the electronic and steric properties of the complex [26]. These tailored properties directly impact catalytic performance metrics including activity, selectivity, and turnover frequency in organic transformations [24] [25].

Stability optimization is particularly important for research applications requiring extended storage or challenging reaction conditions . Strategies include the preparation of dilithium tetrachlorocopper(2-) in stabilized forms, often through the addition of coordinating solvents or the development of specialized formulations that resist degradation [25]. Research has demonstrated that properly stabilized preparations can maintain activity for extended periods, facilitating long-term studies and improving experimental reproducibility [26].

Solubility optimization represents another critical strategy for research applications [28]. By modifying synthesis conditions such as solvent composition, temperature profiles during crystallization, and post-synthesis processing, researchers can tailor the solubility characteristics of dilithium tetrachlorocopper(2-) to specific experimental requirements [23]. This approach is particularly valuable for applications requiring either enhanced solubility in non-polar media or controlled release in heterogeneous systems [28] [23].

Yield optimization strategies have focused on understanding and controlling the reaction kinetics and thermodynamics [29]. Systematic studies of reaction parameters including temperature profiles, concentration effects, and addition rates have led to significant improvements in synthetic efficiency [30]. Modern optimization approaches often employ statistical design of experiments (DOE) methodologies to identify optimal conditions with minimal experimental iterations [29] [30].

Dates

Modify: 2023-08-15

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